![molecular formula C7H3NO4-2 B1239396 Cinchomeronate(2-)](/img/structure/B1239396.png)
Cinchomeronate(2-)
Overview
Description
Cinchomeronate(2-) is a pyridinedicarboxylate. It is a conjugate base of a cinchomeronate(1-).
Scientific Research Applications
1. Bone Remodeling and Osteoporosis Treatment
- Clodronate, a non-aminated bisphosphonate similar to Cinchomeronate(2-), has demonstrated effectiveness in treating postmenopausal osteoporosis and conditions of excessive bone resorption like Paget’s disease, hypercalcaemia of malignancy, and osteolytic metastases (Ghinoi & Brandi, 2002).
- Clodronate's mechanisms include inhibiting bone resorption and promoting apoptosis of osteoclasts (Lehenkari et al., 2002).
2. Reduction of Bone Loss in Animal Models
- Ibandronate, another bisphosphonate, has been shown to prevent osteopenia and maintain bone strength and quality in ovariectomized monkeys, suggesting its potential in preventing osteoporosis in humans (Smith et al., 2003).
3. Treatment of Metastatic Bone Disease
- Clodronate has been effective in managing metastatic bone disease, demonstrating a reduction in the incidence of new bony and visceral metastases in women with breast cancer (Diel et al., 1998).
4. Inhalation Toxicity and Lung Deposition Studies
- Alendronate sodium, used for osteoporosis treatment, shows promising results as an inhalation route administration, potentially offering a new method of delivery with reduced side effects (Sultana et al., 2013).
5. Anti-inflammatory Properties in Orthodontic Treatment
- Clodronate's local administration significantly reduces tooth movement and inhibits root resorption in orthodontic treatments, highlighting its anti-inflammatory properties (Liu et al., 2004).
6. Role in Corticosteroid-Induced Osteoporosis
- Bisphosphonates like ibandronate have been effective in treating corticosteroid-induced osteoporosis, suggesting similar potential for Cinchomeronate(2-) related compounds (Ringe et al., 2003).
properties
IUPAC Name |
pyridine-3,4-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)[O-])C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO4-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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